21-Hydroxypregnenolone

Endocrinology Steroid Metabolism Analytical Chemistry

21-Hydroxypregnenolone (Prebediolone) is the indispensable branch-point intermediate for corticosteroid biosynthesis and a specific CYP17 inhibitor (Ki=36.4 µM). Unlike pregnenolone or 21-deoxy/corticosterone analogs, it is the authentic substrate for 3β-HSD (Km=85 nM) and the validated biomarker for CAH (7.6-fold elevated). Use to accurately model Δ5-pathway flux, validate LC-MS/MS assays, or probe steroidogenic enzyme kinetics. Generic substitution introduces uncontrolled variables. Order high-purity standard for reproducible research.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 1164-98-3
Cat. No. B045168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Hydroxypregnenolone
CAS1164-98-3
Synonyms3β,21-Dihydroxy-5-pregnen-20-one;  5-Pregnen-3β,21-diol-20-one;  NSC 60793;  Pregn-5-ene-3β,21-diol-20-one; 
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3,14-18,22-23H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,20-,21-/m0/s1
InChIKeyMOIQRAOBRXUWGN-WPWXJNKXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Hydroxypregnenolone (CAS 1164-98-3) – Key Intermediate in Corticosteroid Biosynthesis & Steroidogenic Enzyme Modulation


21-Hydroxypregnenolone (also known as prebediolone) is an endogenous pregnane steroid characterized by a 3β-hydroxyl group, a Δ5 double bond, and a 21-hydroxyl group [1]. It serves as a critical branch-point intermediate in the biosynthesis of corticosteroids, specifically leading to the formation of 11-deoxycorticosterone and corticosterone, and is formed directly from pregnenolone via 21-hydroxylation [1][2]. Beyond its role as a biosynthetic precursor, 21-hydroxypregnenolone exhibits distinct modulatory activities on key steroidogenic cytochrome P450 enzymes, including CYP17 and CYP7B1, which differentiate it from its downstream products and structural analogs [3][4].

Why 21-Hydroxypregnenolone Cannot Be Substituted with Generic 'Pregnenolone' or '21-Hydroxyprogesterone' in Critical Assays


The structural and functional properties of 21-hydroxypregnenolone are distinct from its closest analogs, making generic substitution in experimental workflows scientifically unsound. It is not merely a 'hydroxylated pregnenolone.' While sharing a core structure, the specific placement of the 21-hydroxyl group and the retention of the Δ5-3β-hydroxy configuration confer unique enzymatic interactions and physiological distributions that are not replicated by its 21-deoxy analog (pregnenolone) or its 3-keto-Δ4 analog (21-hydroxyprogesterone/deoxycorticosterone) [1][2]. Specifically, these structural features dictate its higher endogenous abundance, its capacity as a competitive CYP17 inhibitor, and its distinct substrate affinity for 3β-HSD, as quantified below. Using an incorrect analog would therefore introduce uncontrolled variables into assays for steroidogenesis, enzyme kinetics, or biomarker analysis, invalidating comparative and quantitative conclusions [1][3].

21-Hydroxypregnenolone (1164-98-3): Quantitative Differentiation vs. Key Steroidogenic Analogs


Endogenous Abundance: 21-Hydroxypregnenolone is the Predominant Δ5-3β-Hydroxy Steroid in Guinea Pig Serum

In a study comparing the serum concentrations of four major Δ5-3β-hydroxy-steroids in the guinea pig, 21-hydroxypregnenolone was found to be the most abundant, with a concentration of 17 nM. This was 1.7-fold higher than that of its immediate precursor, pregnenolone (10 nM), and over 34-fold higher than 17α-hydroxypregnenolone and dehydroepiandrosterone (each <0.5 nM) [1]. This establishes a clear quantitative hierarchy in this widely used model organism for steroidogenesis research.

Endocrinology Steroid Metabolism Analytical Chemistry

CYP17 Inhibition: 21-Hydroxypregnenolone is a Competitive Inhibitor While C-3 Keto Analogs Are Inactive

21-Hydroxypregnenolone exhibits a unique inhibitory profile against the key steroidogenic enzyme CYP17 (17α-hydroxylase/17,20-lyase). It competitively inhibits the 17α-hydroxylation of progesterone by human CYP17 with a Ki value of 36.4 µM [1]. In stark contrast, the structurally related C-3 keto-Δ4 steroids, deoxycorticosterone (21-hydroxyprogesterone), cortisol, and corticosterone, showed no marked inhibition at a concentration of 100 µM under the same assay conditions [1].

Enzymology Drug Discovery Endocrinology

Conversion Efficiency: 21-Hydroxypregnenolone is Efficiently Metabolized to Cortexone (44%) and Corticosterone (12%) in Human Adrenal Tissue

In an in vitro study using human hyperplastic adrenal gland slices, the transformation of 21-hydroxypregnenolone into downstream corticosteroids was quantified. The compound was converted into cortexone (11-deoxycorticosterone) with an efficiency of 44% and into corticosterone with an efficiency of 12% [1]. These quantitative yields demonstrate that 21-hydroxypregnenolone is a direct and efficient precursor in the Δ5-pathway of mineralocorticoid and glucocorticoid synthesis.

Steroidogenesis Cell Biology Metabolism

Substrate Affinity: 21-Hydroxypregnenolone Displays High Affinity (Km = 85 nM) for 3β-HSD in Kidney Microsomes

The enzyme 3β-hydroxysteroid isomerase dehydrogenase (3β-HSD) converts 21-hydroxypregnenolone to the mineralocorticoid 11-deoxycorticosterone. In a kinetic study using guinea pig kidney microsomes, 21-hydroxypregnenolone was found to be a high-affinity substrate for this enzyme, with an apparent Km of 85 nM and a Vmax of 33 pmol/min/mg protein [1]. Notably, its precursor pregnenolone acted as a competitive inhibitor of this reaction with a much lower affinity (apparent Ki = 5 µM), highlighting the distinct and preferred role of 21-hydroxypregnenolone in this peripheral corticosteroid synthesis pathway [1].

Enzymology Pharmacology Tissue Metabolism

Disease Biomarker Specificity: Urinary Excretion of 21-Hydroxypregnenolone is Massively Elevated (7.6-Fold) in 21-Hydroxylase Deficiency

In newborns with 21-hydroxylase deficiency, a condition where the conversion of 17-hydroxyprogesterone to 11-deoxycortisol is impaired, the urinary excretion of 21-hydroxypregnenolone sulfate is paradoxically and massively elevated. The mean excretion in affected infants was 887 μg/24 h (range 453–1431 μg/24 h), compared to a mean of 117 μg/24 h (range 17–263 μg/24 h) in healthy controls, representing a 7.6-fold increase [1]. This elevation is specific to 21-hydroxypregnenolone and its metabolite among the Δ5-3β-hydroxy steroids in this context, as the relative excretion compared to total Δ5 steroid output was slightly, but not significantly, lower [1].

Clinical Chemistry Metabolomics Pediatric Endocrinology

Expanding Metabolic Role: 21-Hydroxypregnenolone is a Novel Substrate for CYP7B1, a Neurosteroid-Metabolizing Enzyme

In contrast to the well-characterized C-3 keto-Δ4 steroids, 21-hydroxypregnenolone has been identified as a new substrate for the human oxysterol and steroid 7α-hydroxylase CYP7B1, an enzyme with important roles in neurosteroid metabolism and bile acid synthesis [1]. While specific kinetic parameters for 21-hydroxypregnenolone with CYP7B1 were not detailed in the abstract, the identification of this novel substrate-enzyme interaction expands the known metabolic role of 21-hydroxypregnenolone beyond the classical adrenal corticosteroid pathways and provides a new research avenue distinct from its analogs [1].

Neuroendocrinology Enzymology Metabolism

High-Impact Research & Industrial Applications for 21-Hydroxypregnenolone (1164-98-3)


In Vitro Reconstitution & Flux Analysis of the Δ5-Steroidogenic Pathway

Researchers studying the alternative 'Δ5-pathway' of corticosteroid synthesis require authentic 21-hydroxypregnenolone to accurately model pathway flux. Evidence of its efficient conversion to cortexone (44%) and corticosterone (12%) in human adrenal tissue [1] validates its use as a precursor. Its high affinity for 3β-HSD (Km=85 nM) in peripheral tissues further supports its role in ex vivo models of extra-adrenal mineralocorticoid synthesis [2].

Development and Validation of LC-MS/MS Methods for Clinical Metabolomics & CAH Diagnosis

For analytical chemists developing targeted metabolomics assays for congenital adrenal hyperplasia (CAH), 21-hydroxypregnenolone is a non-negotiable reference standard. The 7.6-fold elevation in urinary excretion observed in newborns with 21-hydroxylase deficiency [3] makes it a critical analyte for method validation, calibration curve generation, and accurate biomarker quantification in patient samples.

CYP17 Enzyme Inhibition Assays & Steroidogenesis Modulation Studies

Studies investigating the modulation of CYP17 activity require 21-hydroxypregnenolone as a specific tool compound. Its demonstrated competitive inhibition (Ki=36.4 µM) is a property not shared by its C-3 keto-Δ4 analogs (deoxycorticosterone, cortisol, corticosterone), which show no activity at 100 µM [4]. This makes it an essential control or test article for elucidating structure-activity relationships at this key steroidogenic enzyme.

Investigating Extra-Adrenal Corticosteroid Synthesis in Peripheral Tissues

Research on local corticosteroid production in tissues like the kidney requires 21-hydroxypregnenolone to probe the function of enzymes like 3β-HSD. Its high-affinity substrate kinetics (Km=85 nM) and its predominance over pregnenolone as a circulating Δ5-steroid (17 nM vs 10 nM) [2][5] support its role as a primary prohormone in these systems. Using the correct compound is essential for accurate kinetic and functional studies.

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